Methyl 3-(2-bromophenyl)propanoate

Description

BenchChem offers high-quality Methyl 3-(2-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

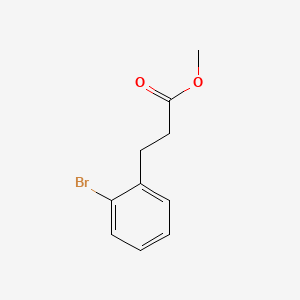

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIULOVGPRAJIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577246 | |

| Record name | Methyl 3-(2-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66191-86-4 | |

| Record name | Methyl 3-(2-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-bromophenyl)propanoate: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Phenylpropanoids

Methyl 3-(2-bromophenyl)propanoate is a substituted aromatic carboxylic acid ester. While seemingly a simple molecule, its true value lies in its bifunctional nature: a modifiable ester group and a strategically placed aryl bromide. The bromine atom, particularly at the ortho position, serves as a versatile synthetic handle for advanced cross-coupling reactions, making this compound a valuable building block in the synthesis of complex organic molecules. For drug development professionals, scaffolds like this are instrumental in constructing novel chemical entities, allowing for the systematic exploration of chemical space around a core pharmacophore. This guide provides a comprehensive overview of its synthesis, detailed characterization, and its pivotal role as a reactive intermediate in pharmaceutical development, grounded in established chemical principles and field-proven applications.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and analytical characteristics is the bedrock of its effective use in synthesis. This section details the essential properties of Methyl 3-(2-bromophenyl)propanoate.

Core Chemical Properties

The fundamental properties of Methyl 3-(2-bromophenyl)propanoate are summarized below, providing a quick reference for experimental design.[1]

| Property | Value | Source |

| CAS Number | 66191-86-4 | [PubChem[1]] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [PubChem[1]] |

| Molecular Weight | 243.10 g/mol | [PubChem[1]] |

| Appearance | Colorless to pale yellow liquid | [CymitQuimica[2]] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [CymitQuimica[2]] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. Below is a detailed breakdown of the expected spectroscopic data for Methyl 3-(2-bromophenyl)propanoate.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons. The ortho-bromo substitution pattern leads to a complex, second-order splitting pattern for the aromatic protons, which is a key identifying feature.

-

Expected Chemical Shifts (CDCl₃):

-

~7.55 ppm (doublet, 1H, Ar-H)

-

~7.20-7.30 ppm (multiplet, 2H, Ar-H)

-

~7.05-7.15 ppm (multiplet, 1H, Ar-H)

-

~3.68 ppm (singlet, 3H, -OCH₃)

-

~3.15 ppm (triplet, 2H, Ar-CH₂-)

-

~2.70 ppm (triplet, 2H, -CH₂COOCH₃)

-

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule.

-

Expected Chemical Shifts (CDCl₃):

-

~173 ppm (C=O, ester carbonyl)

-

~140 ppm (Ar-C attached to the propanoate chain)

-

~133 ppm (Ar-C attached to Br)

-

~132 ppm, ~128 ppm, ~127.5 ppm, ~127 ppm (Aromatic CH carbons)

-

~52 ppm (-OCH₃)

-

~35 ppm (Ar-CH₂-)

-

~30 ppm (-CH₂COOCH₃)

-

-

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Methyl 3-(2-bromophenyl)propanoate is dominated by the strong absorption of the ester carbonyl group.[3]

-

Key IR Absorptions (Neat Film):

-

~1740 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester. This is the most prominent peak.

-

~3000-2850 cm⁻¹ (medium): C-H stretching of the aliphatic methylene and methyl groups.

-

~1200 cm⁻¹ (strong): C-O stretching of the ester group.

-

~750 cm⁻¹ (strong): C-Br stretch and out-of-plane C-H bending characteristic of ortho-disubstituted benzene rings.

-

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The presence of bromine is easily identified by the characteristic M/M+2 isotopic pattern (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 242/244: Molecular ion peak [M]⁺, showing the characteristic bromine isotope pattern.

-

m/z 211/213: Loss of the methoxy group (-OCH₃).

-

m/z 183/185: Loss of the carbomethoxy group (-COOCH₃).

-

m/z 171/173: McLafferty rearrangement product, a common fragmentation pathway for esters.

-

m/z 91: Tropylium ion, characteristic of many benzyl-type structures.

-

Section 2: Synthesis and Purification

The reliable synthesis and purification of starting materials are critical for the success of any multi-step synthetic campaign. This section outlines a standard, scalable protocol for the preparation of Methyl 3-(2-bromophenyl)propanoate.

Fischer Esterification: A Classic and Robust Method

The most direct and widely used method for synthesizing this ester is the Fischer esterification of its corresponding carboxylic acid, 3-(2-bromophenyl)propionic acid.[4][5][6] This acid-catalyzed reaction is an equilibrium process, driven to completion by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[5][6]

Caption: Fischer esterification of 3-(2-bromophenyl)propionic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(2-bromophenyl)propionic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Causality Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Isolating the Target Compound

The crude product obtained is typically a pale yellow oil and can be purified to high homogeneity using flash column chromatography.

Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is used. A common starting point is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane). The optimal ratio should be determined by TLC analysis.

-

Self-Validation: The target compound should have an Rf value of approximately 0.3-0.4 in the chosen eluent system for effective separation.

-

-

Procedure:

-

Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

-

Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-(2-bromophenyl)propanoate as a colorless oil.

-

Section 3: Reactivity and Synthetic Utility in Drug Development

The synthetic power of Methyl 3-(2-bromophenyl)propanoate stems from the reactivity of the ortho-bromine atom. This site is a prime substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[7][8]

Caption: Key cross-coupling reactions of Methyl 3-(2-bromophenyl)propanoate.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9] This is particularly useful for synthesizing biaryl structures, which are prevalent in many approved drugs.

Exemplary Protocol: Suzuki Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.

-

Expertise Insight: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition step and promote reductive elimination.

-

-

Solvent and Reaction: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Heat the reaction mixture (e.g., 80-100 °C) for several hours until TLC or GC-MS indicates completion.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, enabling the extension of carbon chains and the formation of styrenyl derivatives.[8][10] This is a key strategy for accessing intermediates like those used in the synthesis of the calcimimetic drug Cinacalcet.[2][11]

Exemplary Protocol: Heck Reaction

-

Reaction Setup: Combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), an alkene (e.g., butyl acrylate, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃) in a suitable solvent like DMF or NMP.

-

Base Addition: Add an organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃).

-

Causality Insight: The base is required to neutralize the HBr that is generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.

-

-

Reaction: Heat the mixture, typically between 80-140 °C, under an inert atmosphere until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction mixture is typically filtered to remove palladium black, diluted with water, and extracted. The product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[7][12][13][14] This reaction has supplanted harsher, classical methods and is invaluable for synthesizing anilines and related structures, which are critical components of countless pharmaceuticals.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), the desired amine (1.1-1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

-

Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky phosphine ligand (e.g., XPhos, SPhos, or t-BuXPhos).

-

Trustworthiness: The use of pre-formed palladium-ligand complexes (precatalysts) can often lead to more reproducible results by avoiding variability in the in-situ formation of the active catalyst.

-

-

Solvent and Reaction: Add an anhydrous, aprotic solvent such as toluene or dioxane. Heat the reaction mixture (typically 80-110 °C) until completion.

-

Workup: Cool the reaction, quench carefully with water or saturated aqueous ammonium chloride, and extract with an organic solvent. The product is purified by column chromatography.

Section 4: Application Case Study - A Precursor to Profen-Class NSAIDs

Arylpropanoic acids are the core structure of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Loxoprofen. While not a direct precursor in the most common commercial syntheses, Methyl 3-(2-bromophenyl)propanoate represents a key strategic intermediate for the synthesis of analogues and novel profen derivatives through cross-coupling chemistry. For example, a Suzuki coupling reaction could be employed to introduce various aryl or heteroaryl groups at the 2-position, followed by hydrolysis of the ester to the active carboxylic acid. This approach allows for rapid diversification and the generation of compound libraries for structure-activity relationship (SAR) studies.

Section 5: Safety and Handling

As a brominated organic compound, Methyl 3-(2-bromophenyl)propanoate should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

Methyl 3-(2-bromophenyl)propanoate is more than a simple organic ester; it is a versatile and powerful building block for modern organic synthesis. Its true utility is realized through the strategic application of palladium-catalyzed cross-coupling reactions, which unlock pathways to complex molecular architectures relevant to the pharmaceutical industry. For researchers and drug development scientists, a mastery of the synthesis, characterization, and reactivity of such intermediates is fundamental to the efficient and innovative construction of next-generation therapeutics.

References

-

Martelli, G., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]

-

Martelli, G., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed, National Center for Biotechnology Information. [Link]

- Google Patents. (2019).

- Google Patents. (2016).

-

ResearchGate. (2016). Synthesis process of cinacalcet hydrochloride. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). Methyl 3-(2-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (n.d.). (a) Calculated infrared spectrum of methyl propionate in gas phase at MP2 level of theory. [Link]

-

NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. NIST WebBook. [Link]

-

SpectraBase. (n.d.). Methyl 3-(2-bromophenyl)propionate. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

MDPI. (2021). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

-

PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. [Link]

-

YouTube. (2020). Fischer Esterification. [Link]

-

Chemistry – An Asian Journal. (n.d.). Experimental Section. [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. [Link]

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. [Link]

-

MDPI. (2018). Heck Reaction—State of the Art. [Link]

-

National Institutes of Health. (n.d.). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. [Link]

-

PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

- 1. Methyl 3-(2-bromophenyl)propanoate | C10H11BrO2 | CID 15712815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. methyl 3-(2-bromophenyl)propanoate | 66191-86-4 [chemicalbook.com]

- 5. athabascau.ca [athabascau.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Methyl 3-(2-bromophenyl)propanoate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

Methyl 3-(2-bromophenyl)propanoate (CAS No. 66191-86-4) is a versatile synthetic intermediate whose strategic importance in medicinal chemistry and materials science is steadily growing. The presence of both an aryl bromide handle and an ester functionality within a flexible propanoate chain makes it an ideal substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, present a robust and validated protocol for its synthesis via Fischer esterification, offer a detailed analysis of its expected spectroscopic signature for definitive characterization, and explore its application as a key building block in the construction of complex molecular architectures relevant to modern pharmaceutical development.

Introduction: The Strategic Utility of a Bifunctional Building Block

In the landscape of organic synthesis, the efficiency of constructing complex molecules often hinges on the availability of well-designed starting materials. Methyl 3-(2-bromophenyl)propanoate is a prime example of such a strategic building block. Its molecular architecture is deceptively simple yet remarkably powerful for synthetic chemists.

-

The Aryl Bromide: The bromine atom situated on the phenyl ring is the compound's primary reactive site for carbon-carbon and carbon-heteroatom bond formation. It serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2] This allows for the direct and predictable installation of new aryl, vinyl, alkyl, or amino groups at the ortho position of the propanoate side chain.

-

The Methyl Propanoate Chain: The ester group provides a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or engaged in reactions at the alpha-carbon. This functionality not only influences the molecule's solubility and electronic properties but also offers a pathway for further derivatization or linkage to other molecular scaffolds.

The combination of these two features in one molecule (CAS No. 66191-86-4 ) makes it a valuable precursor for creating libraries of complex biaryl compounds and other substituted aromatic systems, which are privileged structures in many biologically active molecules.[3][4][5]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and safety properties is a prerequisite for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 66191-86-4 | [3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |

| Molecular Weight | 243.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Methanol); limited solubility in water. | [6] |

| Purity (Typical) | >97.5% (GC) | [6] |

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its handling should be guided by the data for structurally similar brominated aromatic esters.[7]

-

General Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Keep the container tightly closed. Store in a cool, dry place away from oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.

Synthesis: A Validated Laboratory-Scale Protocol

Methyl 3-(2-bromophenyl)propanoate is most reliably prepared via the Fischer esterification of its corresponding carboxylic acid, 3-(2-bromophenyl)propionic acid. The following protocol is adapted from established literature procedures and provides a high-yielding, self-validating system for its synthesis.[6]

Causality and Experimental Rationale

The chosen method, esterification using thionyl chloride (SOCl₂) in methanol, is superior to simple acid-catalyzed esterification for several reasons. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl acts as the proton source to activate the carbonyl of the carboxylic acid. More importantly, SOCl₂ reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is rapidly attacked by methanol, driving the reaction to completion and forming gaseous SO₂ and HCl as byproducts, which are easily removed. This makes the reaction essentially irreversible and results in higher yields and shorter reaction times compared to equilibrium-driven methods.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-(2-bromophenyl)propanoate.

Step-by-Step Experimental Protocol

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-bromophenyl)propionic acid (1.0 eq).

-

Dissolution: Add anhydrous methanol (approx. 8 mL per gram of acid) to the flask and begin stirring at room temperature to dissolve the solid.

-

Reagent Addition: Slowly and carefully, add thionyl chloride (SOCl₂) (approx. 1.1 eq) dropwise to the stirred solution. Caution: This addition is exothermic and releases HCl gas. Perform this step in a fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and volatile byproducts using a rotary evaporator.

-

Extraction: Dissolve the resulting oily residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash again with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield Methyl 3-(2-bromophenyl)propanoate as a yellow oily liquid. The product is often of sufficient purity (>95%) for subsequent use.

Spectroscopic Characterization: Verifying Identity and Purity

Definitive identification of the synthesized product is achieved through a combination of spectroscopic techniques. While a publicly available experimental spectrum is not readily accessible, the expected data can be reliably predicted based on the molecule's structure and comparison with analogous compounds.[6]

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The data below is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

| ¹H NMR | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| Ar-H | Multiplet | 4H | 7.10 - 7.60 | Aromatic Protons | The four protons on the benzene ring will appear as a complex multiplet in the characteristic aromatic region. |

| -CH₂-Ar | Triplet | 2H | ~ 3.15 | Benzylic Methylene | These protons are adjacent to an aromatic ring and a CH₂ group, appearing as a triplet. |

| -CH₂-CO | Triplet | 2H | ~ 2.70 | Methylene alpha to Carbonyl | These protons are adjacent to the electron-withdrawing carbonyl group and a CH₂ group, appearing as a triplet downfield from a typical alkane. |

| -O-CH ₃ | Singlet | 3H | ~ 3.68 | Methyl Ester | The three protons of the methyl ester group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C =O | ~ 173.0 | Ester Carbonyl | Carbonyl carbons are highly deshielded and appear far downfield. |

| C -Br | ~ 123.0 | Aromatic Carbon | The carbon directly attached to the electronegative bromine atom. |

| Ar-C | 127.0 - 140.0 | Aromatic Carbons | The remaining five aromatic carbons will appear in this region. |

| -O-C H₃ | ~ 51.5 | Methyl Ester Carbon | The carbon of the methyl ester group. |

| -C H₂-Ar | ~ 35.0 | Benzylic Methylene Carbon | The aliphatic carbon adjacent to the aromatic ring. |

| -C H₂-CO | ~ 30.0 | Methylene Carbon alpha to Carbonyl | The aliphatic carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1735 | Strong | Ester C=O Stretch (Key Signal) |

| ~ 1470 | Medium | Aromatic C=C Stretch |

| ~ 1160 | Strong | Ester C-O Stretch |

| ~ 750 | Strong | ortho-disubstituted C-H Bend |

Reactivity and Application in Drug Discovery

The primary utility of Methyl 3-(2-bromophenyl)propanoate is as a versatile intermediate for constructing more complex molecular frameworks. Its aryl bromide moiety is a reliable handle for palladium-catalyzed cross-coupling reactions.

Representative Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[1][2] The following is a representative, self-validating protocol for the coupling of Methyl 3-(2-bromophenyl)propanoate with a generic arylboronic acid.

Causality of Reagent Choice:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available, and reliable catalyst for a wide range of Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species.

-

Base: A base, such as potassium carbonate (K₂CO₃), is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the key transmetalation step in the catalytic cycle.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the water solubilizes the inorganic base and facilitates the formation of the active boronate species.

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for a representative Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol for Suzuki Coupling

-

Reactor Setup: In a reaction vessel, combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 - 0.05 eq), to the mixture.

-

Reaction: Heat the reaction mixture to 80-90°C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

Methyl 3-(2-bromophenyl)propanoate is a high-value synthetic intermediate that offers chemists two distinct and versatile reactive sites within a single, readily accessible molecule. Its straightforward synthesis and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the rapid assembly of complex molecular scaffolds. For researchers in drug discovery and materials science, mastering the use of this building block opens a direct and efficient pathway to novel biaryl propanoates and their derivatives, accelerating the development of new chemical entities with potential therapeutic or functional applications.

References

-

PubChem. (n.d.). Methyl 3-(2-bromophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-(2-bromophenyl)propionate. John Wiley & Sons, Inc. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Heravi, M. M., et al. (2018). Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update. Applied Organometallic Chemistry, 32(3). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Molecules through Multicomponent Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Pranoprofen. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, H., et al. (2025). New route to preparation of loxoprofen through Mizoroki-Heck reaction as the key step. Synthetic Communications, 55(3). Retrieved from [Link]

- Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

-

ResearchGate. (2022). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

-

Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Wiley-VCH GmbH. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-(2-bromophenyl)propanoate | C10H11BrO2 | CID 15712815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 7. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 3-(2-bromophenyl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-bromophenyl)propanoate is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring a bromine atom on the phenyl ring and a methyl propanoate side chain, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and potential applications of methyl 3-(2-bromophenyl)propanoate, with a focus on its relevance in the field of drug discovery and development.

Physicochemical Properties

Methyl 3-(2-bromophenyl)propanoate is a liquid at room temperature, often described as a yellow oil.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| CAS Number | 66191-86-4 | [1][2] |

| Physical State | Liquid / Yellow oily liquid | [1] |

| Boiling Point | 87 °C at 0.02 mmHg | |

| Density | 1.41 g/cm³ (at 20 °C) | |

| Refractive Index | 1.54 |

Synthesis and Purification

The most common and straightforward method for the synthesis of methyl 3-(2-bromophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(2-bromophenyl)propionic acid. This reaction is typically acid-catalyzed and proceeds with high yield.

Experimental Protocol: Synthesis of Methyl 3-(2-bromophenyl)propanoate

A detailed protocol for the synthesis of methyl 3-(2-bromophenyl)propanoate is as follows[1]:

-

Reaction Setup: To a stirred solution of 3-(2-bromophenyl)propionic acid (1 equivalent) in methanol (excess), slowly add thionyl chloride (catalytic to stoichiometric amount) at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: After cooling to room temperature, remove the volatile components (excess methanol and thionyl chloride) under reduced pressure.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent, such as dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl 3-(2-bromophenyl)propanoate.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product as a yellow oily liquid with a high degree of purity (typically >98%)[1].

Caption: Workflow for the synthesis of Methyl 3-(2-bromophenyl)propanoate.

Analytical Characterization

The identity and purity of methyl 3-(2-bromophenyl)propanoate are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons. The aromatic protons typically appear as a multiplet in the range of 7.0-7.6 ppm. The two methylene groups adjacent to the aromatic ring and the ester carbonyl group will appear as triplets at approximately 3.2 ppm and 2.7 ppm, respectively. The methyl ester protons will be a sharp singlet at around 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 173 ppm), the aromatic carbons (in the 120-140 ppm range, with the carbon attached to the bromine atom being downfield), the methylene carbons, and the methyl ester carbon (around 52 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl 3-(2-bromophenyl)propanoate will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the cleavage of the bond between the methylene group and the aromatic ring.

Caption: Analytical techniques for the characterization of the compound.

Applications in Drug Discovery and Development

Aromatic compounds containing a bromine atom are versatile intermediates in medicinal chemistry. The carbon-bromine bond can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of diverse libraries of compounds for biological screening.

While specific examples of marketed drugs directly synthesized from methyl 3-(2-bromophenyl)propanoate are not readily found in the public domain, its precursor, 3-(2-bromophenyl)propionic acid, is described as a common drug intermediate. This strongly suggests that methyl 3-(2-bromophenyl)propanoate serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, related 3-bromophenyl derivatives have been utilized in the synthesis of compounds with anticancer activity. The structural motif present in methyl 3-(2-bromophenyl)propanoate can be found in various classes of bioactive molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for methyl 3-(2-bromophenyl)propanoate is not widely available. However, based on the SDS for the closely related precursor, 3-(2-bromophenyl)propionic acid, and general knowledge of similar chemical structures, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). Always consult the most up-to-date safety information from the supplier before handling.

Conclusion

Methyl 3-(2-bromophenyl)propanoate is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the reactivity of the carbon-bromine bond, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules. For researchers and scientists in the field of drug discovery, this compound offers a gateway to novel chemical entities with the potential for significant biological activity. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the laboratory.

References

-

PubChem. Methyl 3-(2-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Synthesis of Methyl 3-(2-bromophenyl)propanoate from 2-Bromobenzyl Bromide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of methyl 3-(2-bromophenyl)propanoate, a valuable intermediate in pharmaceutical and fine chemical development. The synthesis commences with the commercially available starting material, 2-bromobenzyl bromide. The core of this synthetic strategy revolves around a classic yet highly effective malonic ester synthesis for controlled carbon chain extension. Each stage of the process—alkylation, hydrolysis, decarboxylation, and final esterification—is meticulously detailed, supported by mechanistic insights and step-by-step protocols. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible synthetic route.

Introduction: The Synthetic Challenge and Strategic Approach

3-Arylpropanoic acid derivatives are significant structural motifs found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their synthesis often requires precise methods for carbon-carbon bond formation to extend a carbon chain from an aromatic starting material. The target molecule, methyl 3-(2-bromophenyl)propanoate, presents a typical challenge: the addition of a two-carbon ester-containing fragment to a benzylic position.

While various methods for C-C bond formation exist, such as organocuprate additions or palladium-catalyzed cross-coupling reactions, the malonic ester synthesis offers a highly reliable and predictable pathway for this specific transformation. This classical approach is favored for its high yields, tolerance of the aryl bromide functionality, and the use of readily available, cost-effective reagents.

This guide details a validated three-stage process:

-

Alkylation: Nucleophilic substitution of 2-bromobenzyl bromide with the enolate of diethyl malonate.

-

Hydrolysis & Decarboxylation: Conversion of the substituted malonic ester into the corresponding carboxylic acid.

-

Esterification: Formation of the final methyl ester product.

Overview of the Synthetic Pathway

The multi-step synthesis is designed to logically build the target molecule. The workflow ensures high purity at each intermediate stage, culminating in a high-quality final product.

Figure 1: High-level workflow for the synthesis of methyl 3-(2-bromophenyl)propanoate.

Stage 1: Synthesis of Diethyl 2-(2-bromobenzyl)malonate

Mechanistic Rationale

The first crucial step involves the formation of a new carbon-carbon bond. This is achieved via a nucleophilic substitution (SN2) reaction. The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. A moderately strong base, such as sodium ethoxide, is sufficient to deprotonate the α-carbon, generating a resonance-stabilized enolate. This enolate is an excellent carbon nucleophile.

2-Bromobenzyl bromide is an ideal electrophile for this reaction. The benzylic carbon is highly susceptible to SN2 attack due to the electron-withdrawing nature of the adjacent bromine atom and the stability of the transition state. The reaction proceeds with the enolate attacking the benzylic carbon, displacing the bromide leaving group.

An In-depth Technical Guide to the Solubility of Methyl 3-(2-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-(2-bromophenyl)propanoate, a key intermediate in various synthetic pathways. This document delves into the theoretical underpinnings of its solubility based on molecular structure, offers predicted and analogous experimental solubility data in a range of common solvents, and presents a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. Furthermore, this guide explores the critical factors influencing solubility, such as temperature and pH, providing researchers with the necessary insights for its effective handling, formulation, and application in research and development.

Introduction: Understanding the Physicochemical Landscape

Methyl 3-(2-bromophenyl)propanoate (Figure 1) is an aromatic ester with the chemical formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol .[1] Its structure, featuring a brominated phenyl ring and a methyl ester functional group, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of the halogenated aromatic ring contributes to its hydrophobicity, while the ester group can participate in polar interactions. A key descriptor for predicting solubility is the partition coefficient, LogP. The predicted XLogP3-AA for Methyl 3-(2-bromophenyl)propanoate is 2.7, indicating a greater affinity for lipophilic environments over aqueous media.[1] This technical guide will systematically explore the implications of these structural features on the compound's solubility.

Figure 1: Chemical Structure of Methyl 3-(2-bromophenyl)propanoate

Caption: 2D structure of Methyl 3-(2-bromophenyl)propanoate.

Solubility Profile: A Quantitative and Qualitative Assessment

Predicted and Analogous Solubility Data

Based on its lipophilic nature (XLogP3-AA of 2.7), Methyl 3-(2-bromophenyl)propanoate is expected to be readily soluble in common organic solvents and have limited solubility in aqueous solutions.[1]

A close structural analog, Methyl 3-phenylpropanoate (which lacks the bromo substituent), provides valuable experimental insight. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL (304.51 mM).[2] Furthermore, it is described as being insoluble in water.[3][4] Given that the addition of a bromine atom generally increases lipophilicity, it is reasonable to infer that Methyl 3-(2-bromophenyl)propanoate will exhibit similar or slightly lower solubility in polar solvents and potentially higher solubility in non-polar organic solvents compared to its non-brominated counterpart.

The following table summarizes the expected solubility of Methyl 3-(2-bromophenyl)propanoate in a variety of common laboratory solvents.

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Very Low / Insoluble | High LogP value (2.7) indicates hydrophobicity.[1] The analog Methyl 3-phenylpropanoate is insoluble in water.[3][4] |

| Methanol | Soluble | Polar protic solvent, expected to solvate the ester group. |

| Ethanol | Soluble | Similar to methanol, commonly used for dissolving organic esters. |

| Acetone | Soluble | Polar aprotic solvent, effective for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent. The analog Methyl 3-phenylpropanoate is soluble at 50 mg/mL.[2] |

| Dichloromethane (DCM) | Soluble | Non-polar solvent, effective for dissolving lipophilic compounds. |

| Ethyl Acetate | Soluble | An ester itself, "like dissolves like" principle applies. |

| Hexanes | Moderately Soluble | Non-polar solvent, solubility will depend on the balance with the polar ester group. |

Factors Influencing Solubility

The solubility of most solid and liquid organic compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces in the solute and solvent. For Methyl 3-(2-bromophenyl)propanoate, an increase in temperature is expected to enhance its solubility in most organic solvents. This can be particularly useful for preparing concentrated stock solutions or for recrystallization procedures.

As an ester, Methyl 3-(2-bromophenyl)propanoate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-(2-bromophenyl)propanoic acid and methanol. This reaction is generally slow at neutral pH but can be significantly accelerated at very low (pH < 3) or high (pH > 10) pH values.[5]

The hydrolysis of the ester bond will have a profound impact on the apparent solubility in aqueous media. The resulting carboxylic acid, 3-(2-bromophenyl)propanoic acid, will exhibit pH-dependent solubility. In acidic solutions (pH below its pKa), the carboxylic acid will be in its protonated, less soluble form. In basic solutions (pH above its pKa), it will be deprotonated to the carboxylate salt, which is significantly more water-soluble.

Therefore, when working with aqueous solutions of Methyl 3-(2-bromophenyl)propanoate, it is crucial to maintain a pH close to neutral (pH 7) to minimize hydrolysis and ensure the integrity of the compound. For applications requiring solubility in aqueous media, the use of co-solvents or formulation strategies may be necessary.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For definitive quantitative solubility data, the shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

An excess amount of the compound is equilibrated with a given solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Methyl 3-(2-bromophenyl)propanoate (as a pure substance)

-

Solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Figure 2: Shake-Flask Method for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of Methyl 3-(2-bromophenyl)propanoate in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of Methyl 3-(2-bromophenyl)propanoate to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the test solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Tightly seal the vials and place them on an orbital shaker or rotator.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of Methyl 3-(2-bromophenyl)propanoate in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Conclusion and Practical Recommendations

This technical guide has provided a detailed examination of the solubility of Methyl 3-(2-bromophenyl)propanoate. The key takeaways for researchers and drug development professionals are:

-

Inherent Lipophilicity: The compound is predicted to be highly soluble in common organic solvents like DMSO, DCM, and ethyl acetate, but poorly soluble in aqueous media.

-

Importance of pH Control: To avoid hydrolysis in aqueous systems, it is essential to maintain a neutral pH.

-

Temperature as a Tool: Solubility can be enhanced by increasing the temperature, which is a useful strategy for sample preparation.

-

Gold Standard for Measurement: The shake-flask method provides the most reliable and accurate determination of thermodynamic solubility and is recommended for generating definitive data.

By understanding these principles and employing the provided protocols, researchers can confidently handle and utilize Methyl 3-(2-bromophenyl)propanoate in their experimental workflows, ensuring the reliability and reproducibility of their results.

References

-

Stability of etnangien methyl ester at various pH-values. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Methyl 3-(2-bromophenyl)propanoate | C10H11BrO2 | CID 15712815 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - epa nepis. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Methyl 3-(2-bromophenyl)propanoate | C10H11BrO2 | CID 15712815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-phenylpropanoate | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 103-25-3 CAS MSDS (3-Phenylpropionic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

physical appearance of Methyl 3-(2-bromophenyl)propanoate

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Methyl 3-(2-bromophenyl)propanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Methyl 3-(2-bromophenyl)propanoate (CAS No. 66191-86-4) is a substituted aromatic ester with significant potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1][2] The presence of the bromine atom at the ortho position of the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, while the methyl ester provides a site for further functional group transformations.

Accurate identification and confirmation of purity are paramount for its successful application in any synthetic workflow. This guide provides a comprehensive overview of the essential physical and spectroscopic characteristics of Methyl 3-(2-bromophenyl)propanoate, moving beyond a simple description of its appearance to detail its physicochemical properties and its unique spectroscopic "fingerprint." The information herein is designed to provide researchers with the necessary data to confidently synthesize, purify, and characterize this versatile building block.

Section 1: Physicochemical & Macroscopic Profile

The macroscopic appearance of a chemical is its first identifier. For Methyl 3-(2-bromophenyl)propanoate, its physical state and properties are consistent with a substituted aromatic ester of its molecular weight.

Visual & Olfactory Assessment: At standard temperature and pressure, Methyl 3-(2-bromophenyl)propanoate presents as a colorless to pale yellow, oily liquid .[2][3] It possesses a characteristic, though not overpowering, odor.[2] Its solubility profile is typical for a moderately polar organic molecule; it is readily soluble in common organic solvents such as ethanol, ether, and dichloromethane, but demonstrates limited solubility in water.[2]

Quantitative Physical Properties: While extensive experimental data for the ortho-substituted isomer is not widely published, the properties of the closely related isomer, Methyl 3-(3-bromophenyl)propanoate, provide a reliable and scientifically sound approximation for key physical constants. These values are critical for experimental design, particularly for purification by distillation and for calculations involving molarity and density.

| Property | Value (or Estimated Value) | Source |

| CAS Number | 66191-86-4 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Boiling Point | ~287 °C at 760 mmHg (Value for 3-bromo isomer) | [4] |

| Density | ~1.382 g/mL at 25 °C (Value for 3-bromo isomer) | [5] |

| Refractive Index | ~1.540 (n20/D) (Value for 3-bromo isomer) | [5] |

Section 2: Synthesis and Purity Confirmation

The physical appearance of a compound is directly tied to its purity. The following protocol outlines a standard and reliable method for the synthesis of Methyl 3-(2-bromophenyl)propanoate, based on the esterification of the corresponding carboxylic acid.

Protocol: Synthesis via Fischer Esterification

This procedure details the conversion of 3-(2-bromophenyl)propionic acid to its methyl ester. The use of a strong acid catalyst is a classic and effective method for this transformation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-(2-bromophenyl)propionic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid), add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 eq) dropwise at room temperature.

-

Causality: Methanol acts as both the solvent and the reactant. The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The NaHCO₃ solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its sodium salt, which is water-soluble. This step is often accompanied by CO₂ evolution.

-

-

Workup - Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes of the initial reaction). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a clear, colorless to pale yellow oil.[3]

Workflow Diagram

Caption: Synthesis workflow for Methyl 3-(2-bromophenyl)propanoate.

Section 3: The Spectroscopic Fingerprint

While macroscopic properties are useful, the definitive "appearance" of a molecule to a scientist is its spectrum. Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure, confirming its identity and purity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the electronic environment of hydrogen atoms in the molecule. The predicted spectrum for a pure sample in deuterated chloroform (CDCl₃) is as follows:

-

~7.5-7.6 ppm (dd, 1H): Aromatic proton ortho to the bromine atom. It is deshielded by the electronegative bromine and appears as a doublet of doublets due to coupling with its two non-equivalent neighbors.

-

~7.1-7.3 ppm (m, 3H): The remaining three aromatic protons, which will appear as a complex multiplet.

-

~3.68 ppm (s, 3H): The three protons of the methyl ester (-OCH₃). This is a sharp singlet as there are no adjacent protons to couple with.[6]

-

~3.15 ppm (t, 2H): The two protons on the carbon adjacent to the aromatic ring (-CH₂-Ar). This signal appears as a triplet due to coupling with the adjacent methylene group.

-

~2.70 ppm (t, 2H): The two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O). This signal is also a triplet from coupling with the other methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR identifies all unique carbon environments within the molecule. The predicted proton-decoupled spectrum in CDCl₃ would show 8 distinct signals:

-

~173 ppm: The carbonyl carbon (C=O) of the ester group. This is characteristically the most downfield signal.[7]

-

~140 ppm: The aromatic carbon directly bonded to the bromine atom (C-Br).

-

~127-133 ppm: Four distinct signals for the remaining four aromatic carbons.

-

~51 ppm: The methyl ester carbon (-OCH₃).[7]

-

~35 ppm: The methylene carbon adjacent to the carbonyl group (-CH₂-C=O).

-

~30 ppm: The methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. For a liquid film sample, the key diagnostic peaks are:

-

~3060-3010 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

-

~1740 cm⁻¹ (Strong): This is the most characteristic peak and corresponds to the C=O (carbonyl) stretch of the ester functional group.[8]

-

~1200 cm⁻¹ (Strong): C-O stretching of the ester group.

-

~1025 cm⁻¹: Aromatic C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. The most telling feature for a bromine-containing compound is its isotopic signature. Natural bromine is a near 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.

-

Molecular Ion (M⁺): The mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one at m/z = 242 (corresponding to the molecule containing ⁷⁹Br) and another at m/z = 244 (for the molecule containing ⁸¹Br). This 1:1 M⁺ / M+2 peak ratio is a definitive indicator of the presence of a single bromine atom in the molecule.[9]

Section 4: Safe Handling & Storage

As a brominated organic compound, appropriate safety measures are essential.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 5: Visualized Chemical Structure

Caption: Structure of Methyl 3-(2-bromophenyl)propanoate.

Conclusion

The "physical appearance" of Methyl 3-(2-bromophenyl)propanoate is best understood through a multi-faceted approach. While its macroscopic state as a colorless to pale yellow liquid provides an initial guide, its true identity for scientific purposes is locked in its physicochemical properties and, most importantly, its unique spectroscopic fingerprint. The combination of characteristic signals in NMR, key absorptions in IR, and the definitive 1:1 isotopic pattern in mass spectrometry provides a self-validating system for researchers to confirm the structure and purity of this valuable synthetic intermediate.

References

-

PubChem. Methyl 3-(2-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 3-(3-bromophenyl)propanoate. [Link]

-

ChemSynthesis. methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate. [Link]

-

PubChem. Methyl 3-(4-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

-

Schaller, C. P. MS7. Other Important Isotopes: Br and Cl. St. John's University & College of St. Benedict. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

Molbank. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

Sources

- 1. Methyl 3-(2-bromophenyl)propanoate | C10H11BrO2 | CID 15712815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 66191-86-4: Methyl 3-(2-bromophenyl)propanoate [cymitquimica.com]

- 3. methyl 3-(2-bromophenyl)propanoate | 66191-86-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 3-(3-bromophenyl)propionate 97 151583-29-8 [sigmaaldrich.com]

- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Heck Reaction Conditions for Methyl 3-(2-bromophenyl)propanoate

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between unsaturated halides and alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex molecular architectures, finding extensive application in the production of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's value lies in its functional group tolerance and its ability to construct substituted alkenes, which are prevalent structural motifs in biologically active compounds.[4]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to Methyl 3-(2-bromophenyl)propanoate . We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide robust, field-proven protocols for its implementation. The objective is to equip the reader with not only a set of instructions but also the causal logic required to adapt and troubleshoot the reaction for their specific research and development needs.

Mechanistic Framework: The Pd(0)/Pd(II) Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational experimental design. The Heck reaction predominantly proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be dissected into several key elementary steps.[1][5]

-

Catalyst Activation: Most Heck reactions utilize a stable Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂). This precatalyst must be reduced in situ to the catalytically active Pd(0) species to enter the cycle. This reduction can be mediated by phosphine ligands, amines, or the alkene substrate itself.[5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the Methyl 3-(2-bromophenyl)propanoate substrate. This step forms a square planar Aryl-Pd(II)-Br complex.[1][6] This is often the rate-determining step, particularly for less reactive aryl bromides and chlorides.[3]

-

Olefin Coordination & Migratory Insertion: The alkene reactant coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the olefinic carbons in a syn-migratory insertion step. This carbopalladation step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[6][8]

-

Syn-β-Hydride Elimination: For the reaction to proceed productively, the alkyl-Pd(II) intermediate must possess a hydrogen atom on the carbon β to the palladium. A syn-planar arrangement of the Pd-C-C-H bond allows for the elimination of a hydrido-palladium species (H-Pd-Br), forming the desired substituted alkene product.[1][6] This step dictates the regioselectivity and stereoselectivity of the final product, strongly favoring the trans-isomer.[2]

-

Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the H-Br generated and facilitate the reductive elimination of the H-Pd(II)-Br species, thereby regenerating the active Pd(0) catalyst for the next cycle.[1][7]

Protocol 1: Classic Heck Conditions with Phosphine Ligand

This protocol employs a standard palladium acetate and triphenylphosphine catalytic system, which is broadly applicable and reliable.

Reagents & Equipment:

-

Methyl 3-(2-bromophenyl)propanoate (1.0 eq)

-

Methyl acrylate (1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂; 2 mol%)

-

Triphenylphosphine (PPh₃; 4 mol%)

-

Potassium Carbonate (K₂CO₃; 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask, condenser, magnetic stirrer, heating mantle, inert gas line

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 3-(2-bromophenyl)propanoate (e.g., 1.29 g, 5.0 mmol, 1.0 eq) and Potassium Carbonate (1.38 g, 10.0 mmol, 2.0 eq).

-

Seal the flask, and cycle between vacuum and inert gas (N₂ or Ar) three times to establish an inert atmosphere.

-

Add anhydrous DMF (25 mL) via syringe, followed by methyl acrylate (0.67 mL, 7.5 mmol, 1.5 eq).

-

In a separate vial under inert gas, weigh Palladium(II) Acetate (22.4 mg, 0.1 mmol, 2 mol%) and Triphenylphosphine (52.5 mg, 0.2 mmol, 4 mol%). Add a small amount of DMF (~2 mL) to dissolve or suspend the catalyst system.

-

Transfer the catalyst slurry to the main reaction flask via cannula or syringe.

-

Lower the flask into a pre-heated oil bath at 110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-